1,3-Dichloro-5-fluoromethyl-2,4,6-trifluorobenzene
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Overview
Description
1,3-Dichloro-5-fluoromethyl-2,4,6-trifluorobenzene is a chemical compound with the molecular formula C7H2Cl2F4 It is a derivative of benzene, where the hydrogen atoms are substituted by chlorine and fluorine atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Dichloro-5-fluoromethyl-2,4,6-trifluorobenzene involves multiple steps, typically starting from benzene derivatives. One common method includes the chlorination and fluorination of benzene rings under controlled conditions. The reaction conditions often involve the use of catalysts and specific temperatures to ensure the selective substitution of hydrogen atoms with chlorine and fluorine atoms .
Industrial Production Methods
In an industrial setting, the production of this compound is carried out in large reactors with precise control over reaction parameters. The process may involve continuous flow reactors to maintain consistent quality and yield. The use of advanced purification techniques ensures the removal of any impurities, resulting in a high-purity product .
Chemical Reactions Analysis
Types of Reactions
1,3-Dichloro-5-fluoromethyl-2,4,6-trifluorobenzene undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions where chlorine or fluorine atoms are replaced by other functional groups.
Oxidation and Reduction: It can undergo oxidation to form different oxidation states or reduction to remove halogen atoms.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide are commonly used.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted benzene derivatives, while oxidation can produce different fluorinated aromatic compounds .
Scientific Research Applications
1,3-Dichloro-5-fluoromethyl-2,4,6-trifluorobenzene has several applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential interactions with biological macromolecules.
Medicine: Explored for its potential use in drug development and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1,3-Dichloro-5-fluoromethyl-2,4,6-trifluorobenzene involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling, depending on the specific application .
Comparison with Similar Compounds
Similar Compounds
2,4-Dichloro-1,3,5-trifluorobenzene: Another fluorinated benzene derivative with similar chemical properties.
1,3-Dichloro-5-(difluoromethyl)-2,4,6-trifluorobenzene: A closely related compound with an additional fluorine atom
Uniqueness
Its combination of chlorine and fluorine atoms provides a balance of reactivity and stability, making it valuable in various research and industrial contexts .
Properties
Molecular Formula |
C7H2Cl2F4 |
---|---|
Molecular Weight |
232.99 g/mol |
IUPAC Name |
1,3-dichloro-2,4,6-trifluoro-5-(fluoromethyl)benzene |
InChI |
InChI=1S/C7H2Cl2F4/c8-3-5(11)2(1-10)6(12)4(9)7(3)13/h1H2 |
InChI Key |
PXSMYUQEWLDTOT-UHFFFAOYSA-N |
Canonical SMILES |
C(C1=C(C(=C(C(=C1F)Cl)F)Cl)F)F |
Origin of Product |
United States |
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